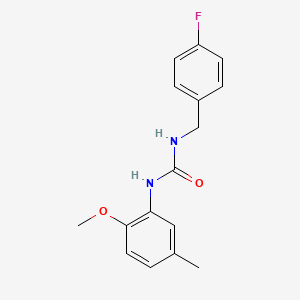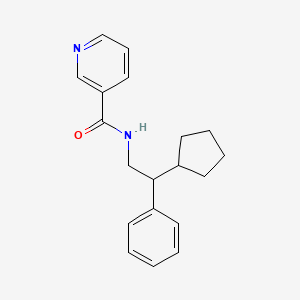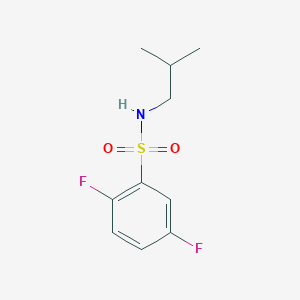
N-(4-fluorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as FMU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMU is a urea derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of N-(4-fluorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea is not fully understood, but it is believed to involve the modulation of GABA receptors and the inhibition of key enzymes involved in cell cycle regulation and apoptosis. This compound has been shown to bind to the benzodiazepine site of GABA receptors, which enhances the activity of these receptors and leads to the modulation of neurotransmitter release. In addition, this compound has been shown to inhibit the activity of enzymes such as CDK2 and CDK4, which are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter release, and the induction of cell cycle arrest and apoptosis. In cancer cells, this compound has been shown to inhibit the activity of key enzymes involved in cell cycle regulation and induce apoptosis, leading to the inhibition of cancer cell growth. In the brain, this compound has been shown to modulate the activity of GABA receptors, leading to the regulation of anxiety and depression. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in various cell lines, suggesting its potential as a therapeutic agent in the treatment of cancer and other diseases.
実験室実験の利点と制限
N-(4-fluorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, which allows for the study of its mechanism of action and biochemical and physiological effects at low concentrations. Another advantage is its stability, which allows for the storage and transport of this compound without significant degradation. However, one limitation is its limited solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in clinical settings.
将来の方向性
There are several future directions for the study of N-(4-fluorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the study of its in vivo effects, including its pharmacokinetics and toxicity. In addition, further research is needed to fully understand its mechanism of action and its potential applications in various fields, including cancer research, neuroscience, and drug discovery. Finally, the development of new derivatives of this compound with improved efficacy and safety may lead to the development of new drugs for the treatment of various diseases.
合成法
N-(4-fluorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea has been synthesized using various methods, including the reaction of 4-fluorobenzylamine with 2-methoxy-5-methylphenyl isocyanate in the presence of a base, and the reaction of 2-methoxy-5-methylphenyl isocyanate with 4-fluorobenzyl isocyanate in the presence of a base. These methods have been optimized to obtain high yields of this compound with good purity.
科学的研究の応用
N-(4-fluorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and depression. In drug discovery, this compound has been used as a lead compound in the development of new drugs with improved efficacy and safety.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-11-3-8-15(21-2)14(9-11)19-16(20)18-10-12-4-6-13(17)7-5-12/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLTVJBYFWVXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B5405592.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5405603.png)
![N-[(2-chloropyridin-3-yl)methyl]-2-methoxy-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5405605.png)


![2-(4-ethyl-1-piperazinyl)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5405621.png)
![((1S)-1-{[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-3-methylbutyl)methylamine](/img/structure/B5405636.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-(2-methyl-1H-imidazol-1-yl)propanamide](/img/structure/B5405637.png)
![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5405640.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5405651.png)
![3-(2-chloro-7-methyl-3-quinolinyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5405657.png)
![4-(cyclopropylmethyl)-1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5405675.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B5405684.png)
